molecular formula C7H11N3 B1509854 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine CAS No. 660853-62-3

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine

Cat. No. B1509854
CAS RN: 660853-62-3
M. Wt: 137.18 g/mol
InChI Key: RALWBLCSFKZYNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves a series of organic reactions, including functional group interconversions and carbon-carbon bond formations . The exact synthesis pathway for “1-(Cyclopropylmethyl)-1H-pyrazol-5-amine” would depend on the starting materials and the specific reaction conditions.


Chemical Reactions Analysis

The chemical reactions involving “1-(Cyclopropylmethyl)-1H-pyrazol-5-amine” would depend on its molecular structure and the reaction conditions . Without specific information on the compound, it’s difficult to predict its reactivity.

Scientific Research Applications

Synthesis and Bioactivity Studies

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine and its derivatives are studied extensively for their synthesis and biological activities. These compounds have been explored for their antitumor, antifungal, and antibacterial properties. For instance, Titi et al. (2020) synthesized and characterized various pyrazole derivatives, including those related to 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine, to investigate their potential biological activities against breast cancer and microbes (Titi et al., 2020).

Development of Antimicrobial Agents

Research into the antimicrobial properties of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine derivatives has been quite prominent. Raju et al. (2010) synthesized a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and evaluated them for their antibacterial and antifungal activities. This research aimed to understand the structure-activity relationships to improve therapeutic efficacy (Raju et al., 2010).

Catalyst Development and Polymerization

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine compounds are also explored in the field of catalyst development. Matiwane et al. (2020) investigated pyrazolyl compounds, including those related to 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine, for their utility as catalysts in the copolymerization of CO2 and cyclohexene oxide. This research contributes to the development of more environmentally friendly polymerization methods (Matiwane et al., 2020).

Drug Discovery and Pharmaceutical Research

These pyrazole derivatives have promising applications in drug discovery. The synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries by Yu et al. (2013) highlights their potential in this area. The study focuses on their use in large-scale and parallel combination synthesis, making these compounds promising candidates for drug discovery (Yu et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific information on “1-(Cyclopropylmethyl)-1H-pyrazol-5-amine”, it’s difficult to provide a detailed safety profile.

properties

IUPAC Name

2-(cyclopropylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALWBLCSFKZYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650877
Record name 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

660853-62-3
Record name 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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